molecular formula C8H5NO B1259809 Indol-5-one

Indol-5-one

Cat. No.: B1259809
M. Wt: 131.13 g/mol
InChI Key: CHCVONSEJKYYBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indol-5-one is an indolone.

Scientific Research Applications

Electrochemical Charge Storage

Fluoro-substituted polyindoles like poly(5-fluoroindole) (5-PFIn) show potential as charge storage materials for supercapacitors. Their electrochemical properties, such as high specific capacitance and good cycling stability, make them promising for energy storage applications (Wang et al., 2019).

Natural Pigment and Therapeutic Applications

Indole derivatives like 3-[2-hydroxy-5-(5-hydroxy-1H-indol-3-yl)-1H-pyrrol-3-yl] indol-one are multifaceted pigments found in certain bacteria. These compounds show potential in various industries, including textiles and cosmetics. Moreover, they exhibit therapeutic properties such as anticancer and antibiotic activities (Ishani, Vijayakumar, & Isita, 2021).

Synthesis and Cytotoxic Activity in Cancer Research

Research on indole derivatives has focused on their interactions with SARS-CoV-2 and potential anticancer properties. Studies have synthesized novel indole compounds, demonstrating cytotoxic activities against various cancer cell lines. This indicates their potential as therapeutic agents in cancer treatment (Gobinath et al., 2021).

Excited State Dynamics in Fluorescent Probes

Indole derivatives have been studied for their excited state properties, making them useful as fluorescent probes in biological systems. The sensitivity of their fluorescence to environmental factors has applications in probing conformational fluctuations in polypeptides and proteins (Demmer et al., 1990).

Antimicrobial and Antitubercular Properties

Certain indole derivatives, like 1,3-dihydro-2H-indol-2-ones, show a range of biological activities, including antibacterial, antifungal, and antitubercular properties. This highlights their potential in developing new antimicrobial agents (Akhaja & Raval, 2011).

Indoles in Antioxidant Research

Studies on indole derivatives have emphasized their potential as antioxidants. The synthesis and evaluation of these compounds reveal their promising role in designing effective antioxidant therapies (Singh & Kumari, 2023).

Anti-Cancer and Anti-Tumor Agents

Indole derivatives like 5-acetamido-1-(methoxybenzyl) isatin exhibit anti-tumor activities. Their ability to inhibit tumor cell proliferation, migration, and angiogenesis suggests their potential as antitumor agents in future research (Zhang et al., 2019).

Properties

Molecular Formula

C8H5NO

Molecular Weight

131.13 g/mol

IUPAC Name

indol-5-one

InChI

InChI=1S/C8H5NO/c10-7-1-2-8-6(5-7)3-4-9-8/h1-5H

InChI Key

CHCVONSEJKYYBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC2=CC1=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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